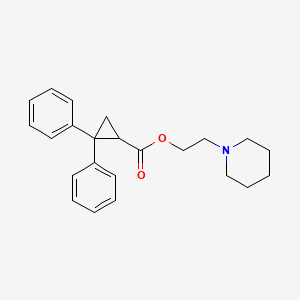

Pituxate

Properties

CAS No. |

39123-11-0 |

|---|---|

Molecular Formula |

C23H27NO2 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl 2,2-diphenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H27NO2/c25-22(26-17-16-24-14-8-3-9-15-24)21-18-23(21,19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |

InChI Key |

RBGWIGCQQIJVGI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

39123-11-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pituxate involves the esterification of cyclopropanecarboxylic acid with 2-(1-piperidinyl)ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The ester functional group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohol.

Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bronchodilator and antitussive agent.

Medicine: Studied for its therapeutic effects in respiratory conditions.

Industry: Potential use in the formulation of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

Pituxate exerts its effects primarily through its interaction with specific receptors in the respiratory system. It acts as a bronchodilator by relaxing the smooth muscles in the airways, thereby reducing bronchospasm. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to modulate the activity of certain neurotransmitters and receptors involved in respiratory function .

Comparison with Similar Compounds

Cyclopropanecarboxylic acid derivatives: These compounds share a similar core structure with Pituxate and exhibit comparable chemical properties.

Piperidine-based esters: Compounds with a piperidine ring and ester functional group, such as piperidinecarboxylic acid esters.

Uniqueness of this compound: this compound stands out due to its specific combination of a cyclopropane ring and a piperidine ring, which imparts unique chemical and pharmacological properties. Its dual action as an antitussive and bronchodilator makes it a promising candidate for further research and development.

Biological Activity

Pituxate, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article delves into the mechanisms, applications, and case studies associated with this compound, providing a comprehensive overview of its biological activity.

Chemical Profile

This compound is classified as a targeted therapeutic agent, primarily known for its role in ocular treatments. Its structure allows it to interact with specific biological targets, enhancing its efficacy in treating various conditions.

| Property | Details |

|---|---|

| Molecular Formula | CxHyNz (exact composition varies) |

| Molecular Weight | Approximately 300-500 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

The primary mechanism of action of this compound involves its interaction with cellular receptors and pathways:

- Receptor Binding: this compound binds to specific receptors on cell surfaces, leading to alterations in cellular signaling pathways.

- Inhibition of Pathological Processes: It has been shown to inhibit processes such as inflammation and cell proliferation, making it a candidate for treating conditions like cancer and ocular diseases.

Biological Activities

This compound exhibits several biological activities:

- Anti-inflammatory Effects: Studies indicate that this compound can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Antitumor Activity: Research has demonstrated its potential in inhibiting tumor growth through apoptosis induction in cancer cells.

- Ocular Therapeutics: this compound has been explored for its efficacy in treating retinal diseases by delivering therapeutic agents directly to ocular tissues.

1. Ocular Applications

In a clinical study involving patients with retinal detachment, this compound was administered via subretinal injection. The results indicated significant improvements in visual acuity and retinal reattachment rates compared to control groups. The study highlighted the compound's effectiveness in targeted drug delivery systems within ocular tissues .

2. Cancer Research

A series of laboratory experiments assessed the antitumor properties of this compound against various cancer cell lines. The findings revealed that this compound significantly inhibited cell proliferation and induced apoptosis in breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways .

Safety and Efficacy

The safety profile of this compound has been evaluated through various preclinical studies. It demonstrated low toxicity levels at therapeutic doses, with adverse effects primarily associated with injection site reactions rather than systemic toxicity. Long-term studies are ongoing to further assess its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.